

A Spectroscopic Showdown: Unraveling the Isomers of Trichloropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

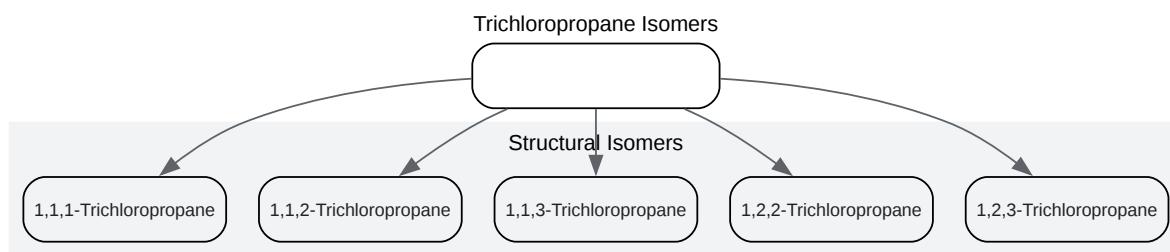
Compound Name: **1,2,2-Trichloropropane**

Cat. No.: **B3031411**

[Get Quote](#)

A comprehensive spectroscopic comparison of the five structural isomers of trichloropropane—1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,1,3-trichloropropane, **1,2,2-trichloropropane**, and 1,2,3-trichloropropane—reveals distinct fingerprints for each molecule. This guide provides a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development for the precise identification and characterization of these compounds.

The subtle rearrangement of chlorine atoms on a three-carbon propane backbone gives rise to five unique structural isomers, each possessing a distinct set of physical and chemical properties. Spectroscopic techniques are indispensable for differentiating these closely related compounds. This guide presents a side-by-side comparison of their spectral data, supported by generalized experimental protocols for data acquisition.


Isomeric Landscape of Trichloropropane

The five structural isomers of trichloropropane ($C_3H_5Cl_3$) are:

- 1,1,1-Trichloropropane: All three chlorine atoms are attached to the first carbon atom.
- 1,1,2-Trichloropropane: Two chlorine atoms are on the first carbon, and one is on the second.
- 1,1,3-Trichloropropane: Two chlorine atoms are on the first carbon, and one is on the third.

- **1,2,2-Trichloropropane:** One chlorine atom is on the first carbon, and two are on the second.
- **1,2,3-Trichloropropane:** One chlorine atom is attached to each of the three carbon atoms.[\[1\]](#) [\[2\]](#)

A visual representation of the structural relationships between these isomers is provided below.

[Click to download full resolution via product page](#)

A diagram illustrating the five structural isomers of trichloropropane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each trichloropropane isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for Trichloropropane Isomers

Isomer	Proton Environment	Chemical Shift (δ , ppm)	Multiplicity
1,1,1-Trichloropropane	-CH ₂ -	2.65	Triplet
	-CH ₃	1.35	Triplet
1,1,2-Trichloropropane	-CH(Cl)-	4.34	Quartet
	-CH(Cl) ₂	5.85	Doublet
	-CH ₃	1.69	Doublet
1,1,3-Trichloropropane	-CH(Cl) ₂	6.09	Triplet
	-CH ₂ -	2.60	Quintet
	-CH ₂ Cl	3.83	Triplet
1,2,2-Trichloropropane	-CH ₂ Cl	4.04	Singlet
	-CH ₃	2.23	Singlet
1,2,3-Trichloropropane	-CH(Cl)-	4.27	Quintet
	-CH ₂ Cl	3.87-3.96	Multiplet

Table 2: ^{13}C NMR Spectroscopic Data for Trichloropropane Isomers

Isomer	Carbon Environment	Chemical Shift (δ , ppm)
1,1,1-Trichloropropane	CCl ₃	98.9
-CH ₂ -		45.1
-CH ₃		11.5
1,1,2-Trichloropropane	CCl ₂	80.2
CHCl		63.8
-CH ₃		25.1
1,1,3-Trichloropropane	CCl ₂	78.5
-CH ₂ -		39.7
-CH ₂ Cl		45.8
1,2,2-Trichloropropane	CCl ₂	89.9
-CH ₂ Cl		58.2
-CH ₃		29.8
1,2,3-Trichloropropane	CHCl	62.8
-CH ₂ Cl		49.3

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint. The data is presented as wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for Trichloropropane Isomers (cm⁻¹)

Isomer	C-H Stretching	C-H Bending	C-Cl Stretching
1,1,1-Trichloropropane	~2950-3000	~1380, ~1450	~700-800
1,1,2-Trichloropropane	~2950-3000	~1380, ~1450	~650-800
1,1,3-Trichloropropane	~2950-3000	~1380, ~1450	~650-800
1,2,2-Trichloropropane	~2950-3000	~1380, ~1450	~650-800
1,2,3-Trichloropropane	~2950-3000	~1380, ~1450	~650-750

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.

Table 4: Key Mass Spectrometry Fragments (m/z) for Trichloropropane Isomers

Isomer	Molecular Ion (M ⁺)	Key Fragments (m/z)
1,1,1-Trichloropropane	146/148/150	111/113, 75, 61
1,1,2-Trichloropropane	146/148/150	111/113, 97/99, 75, 63/65
1,1,3-Trichloropropane	146/148/150	111/113, 97/99, 75, 61
1,2,2-Trichloropropane	146/148/150	111/113, 97/99, 75, 61
1,2,3-Trichloropropane	146/148/150	110/112, 75/77, 61

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-20 mg of the trichloropropane isomer in 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

^1H NMR Acquisition:

- Spectrometer: 300-500 MHz NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-10 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 75-125 MHz NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 128-1024 (or more, depending on concentration).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

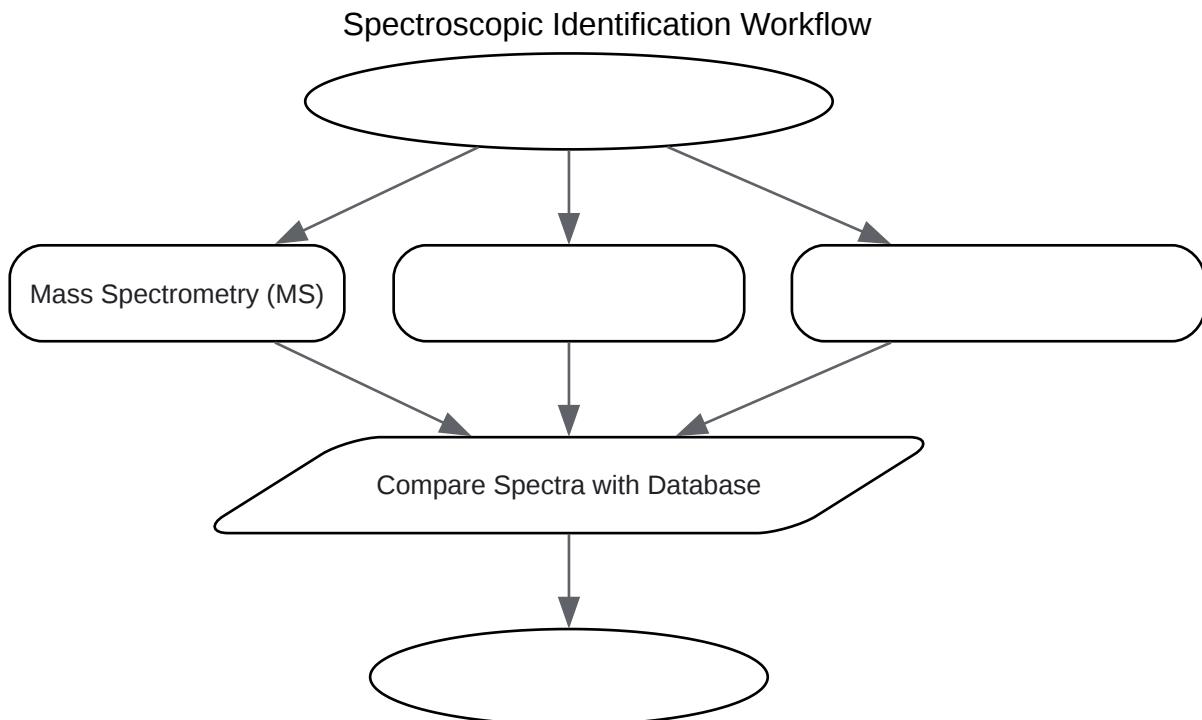
- Place a drop of the neat liquid trichloropropane isomer onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:


- Prepare a dilute solution of the trichloropropane isomer in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 $\mu\text{g/mL}$.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).
- Injection: 1 μL of the sample solution is injected into the GC inlet.
- Inlet Temperature: 250 °C.

- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-200.
 - Scan Speed: 2 scans/second.

The workflow for identifying a trichloropropane isomer using these spectroscopic techniques is outlined below.

[Click to download full resolution via product page](#)

A workflow for the spectroscopic identification of trichloropropane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of Trichloropropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3031411#spectroscopic-comparison-of-all-trichloropropane-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com